2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoxazole ring, a sulfanyl group, and an acetohydrazide moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the benzoxazole ring.
Acetohydrazide Formation: The acetohydrazide moiety is formed by reacting acetic hydrazide with an appropriate aldehyde or ketone.
Final Coupling:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom or other functional groups.
Substitution: The benzoxazole ring and the iodo group are susceptible to nucleophilic and electrophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols and electrophiles such as halogens are typical reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated derivatives or other substituted products.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of significant interest. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, for applications in electronics or materials science.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, while the sulfanyl and iodo groups may form covalent bonds with specific amino acid residues in proteins, altering their function and leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide: Lacks the iodo group, making it less reactive in certain substitution reactions.
N’-[(E)-(3-Iodophenyl)methylidene]acetohydrazide: Lacks the benzoxazole ring, reducing its potential for DNA intercalation.
2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-iodophenyl)methylidene]acetohydrazide: Similar structure but with the iodo group in a different position, which may affect its reactivity and biological activity.
Uniqueness
The unique combination of the benzoxazole ring, sulfanyl group, and iodo-substituted phenylmethylidene moiety in 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C16H12IN3O2S |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-(3-iodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12IN3O2S/c17-12-5-3-4-11(8-12)9-18-20-15(21)10-23-16-19-13-6-1-2-7-14(13)22-16/h1-9H,10H2,(H,20,21)/b18-9+ |
InChI Key |
LQPOVKWXYQEUJM-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)N/N=C/C3=CC(=CC=C3)I |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN=CC3=CC(=CC=C3)I |
Origin of Product |
United States |
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